molecular formula C8H9Br2NO B571858 5-Bromo-2-(2-bromoethoxy)aniline CAS No. 1235451-65-6

5-Bromo-2-(2-bromoethoxy)aniline

Cat. No. B571858
M. Wt: 294.974
InChI Key: PQZCKGRJSMUWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-bromoethoxy)aniline, also known as 5-Bromo-2-(2-bromoethoxy)aniline, is a useful research compound. Its molecular formula is C8H9Br2NO and its molecular weight is 294.974. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2-bromoethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-bromoethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1235451-65-6

Product Name

5-Bromo-2-(2-bromoethoxy)aniline

Molecular Formula

C8H9Br2NO

Molecular Weight

294.974

IUPAC Name

5-bromo-2-(2-bromoethoxy)aniline

InChI

InChI=1S/C8H9Br2NO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4,11H2

InChI Key

PQZCKGRJSMUWTB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)OCCBr

synonyms

BenzenaMine, 5-broMo-2-(2-broMoethoxy)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product 2-amino-4-bromophenol (500 mg, 2.66 mmol), 1,2-dibromoethane (2.5 g, 13.3 mmol) and K2CO3 (1.84 g, 13.3 mmol) in DMF (10 mL) was stirred at room temperature for 4 h. The mixture was diluted with water (100 mL) and extracted with ethyl acetate (100 mL). The organic layer was washed with water (3×50 mL) and brine (50 mL), concentrated and purified by column chromatography on silica gel (ethyl acetate in petroleum, 10% v/v) to give 5-bromo-2-(2-bromoethoxy)benzenamine (250 mg, 37%) as a yellow solid. LCMS: 294 [M+1]+. 1H NMR (400 MHz, DMSO-d6) δ 3.79 (t, J=6.0 Hz, 2H), 4.25 (t, J=5.6 Hz, 2H), 5.06 (s, 2H), 6.63 (dd, J1=2.4 Hz, J2=8.0 Hz, 1H), 6.77 (d, J=8.4 Hz, 1H), 6.82 (d, J=2.4 Hz, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.